molecular formula C7H10O6S3 B052977 Ritiometan CAS No. 34914-39-1

Ritiometan

Cat. No. B052977
CAS RN: 34914-39-1
M. Wt: 286.4 g/mol
InChI Key: ZBNBQISDCFIEQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a novel organometallic complex, specifically a trititanium(IV)-substituted Wells-Dawson polyoxometalate (POM), was successfully achieved through a reaction between an organometallic precursor and a monomeric trititanium(IV)-substituted Wells-Dawson POM. The resulting dimeric POM, which contains two bridging Cp*Rh(2+) groups, was synthesized in a 1:2 molar ratio and was obtained in a 14.7% yield as a water-soluble, mixed sodium/potassium salt. This complex represents the first example of a trititanium(IV)-substituted Wells-Dawson POM-supported organometallic complex, marking a significant advancement in the field of organometallic chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized dimeric POM was extensively characterized using various analytical techniques. Single-crystal X-ray structure analysis revealed that the complex has Ci symmetry, with the two CpRh(2+) groups bridging two protonated Wells-Dawson subunits. The CpRh(2+) groups are linked to the terminal oxygen atoms of the titanium(IV) sites and an edge-sharing oxygen atom of the surface Ti-O-Ti bond. Additionally, NMR spectroscopy in solution indicated that the complex maintains its dimeric structure, further confirming the robustness of the molecular architecture .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving the synthesized dimeric POM, the successful synthesis itself required precise control of reaction conditions to achieve the desired product. The use of the organometallic precursor [Cp*RhCl2]2 and the monomeric trititanium(IV)-substituted Wells-Dawson POM as reactants demonstrates the complex's potential as a novel reagent or catalyst in organometallic chemistry. The unique structure of the complex may allow for new types of chemical transformations, although further research would be required to explore these possibilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the dimeric POM were characterized through complete elemental analysis, TG/DTA, FTIR, and NMR spectroscopy. The complex's water solubility is particularly noteworthy, as it expands the potential applications in aqueous environments. The thermal analysis and FTIR data would provide insights into the stability and functional groups present in the complex, although specific details on these properties are not provided in the abstract. The NMR spectroscopy results not only confirmed the molecular structure but also suggested that the complex retains its structure in solution, which is crucial for its potential applications in solution-phase chemistry .

properties

IUPAC Name

2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNBQISDCFIEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188468
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritiometan

CAS RN

34914-39-1
Record name Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34914-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritiometan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritiometan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ritiometan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[methylidynetris(thio)]trisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RITIOMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Antonijevic, C Rochais, P Dallemagne - Molecules, 2023 - mdpi.com
… Ritiometan is an antimicrobial agent used in nasal sprays against rhinitis. Tromethamine is an alkaline compound and consequently used for the prevention and correction of metabolic …
Number of citations: 2 www.mdpi.com
J Tang, I Tsigelny, J Greenberg, M Miller… - 2021 - chemrxiv.org
Purpose: Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has caused millions of deaths worldwide, pushing the urgent need for an efficient treatment. Nonstructural …
Number of citations: 1 chemrxiv.org
JY Tang, IF Tsigelny, JP Greenberg… - Journal of …, 2021 - xiahepublishing.com
Methods Using the crystal structure of SARS-CoV-2 NSP15 endoribonuclease, we developed a pharmacophore model of the functional centers in the NSP15 inhibitor’s binding pocket. …
Number of citations: 2 www.xiahepublishing.com
I Küster, C Rudack, A Beule - HNO, 2018 - Springer
Background The spectrum of rhinological diseases is wide, as is that of their drug-based treatment. Only 1272 compounds coded R01 (nasal preparations) are listed in the ATC group (…
Number of citations: 3 link.springer.com
CAS Number, E InfoCard - Metabolism - cloudflare-ipfs.com
Pseudoephedrine is a sympathomimetic amine. Its principal mechanism of action relies on its direct action on the adrenergic receptor system.[8][9] The vasoconstriction that …
Number of citations: 1 cloudflare-ipfs.com
KA Peele, CP Durthi, T Srihansa, S Krupanidhi… - Informatics in medicine …, 2020 - Elsevier
The aim of this study was to develop an appropriate anti-viral drug against the SARS-CoV-2 virus. An immediately qualifying strategy would be to use existing powerful drugs from …
Number of citations: 188 www.sciencedirect.com
J Cai, Y Niu, H Wu, S Padhee - 2018 - digitalcommons.usf.edu
The present invention is directed to a novel class of antimicrobial agents called γ-AApeptides. The current invention provides various categories of γ-AApeptides, for example, linear γ-…
Number of citations: 0 digitalcommons.usf.edu
J Coste, A Venot - Medical Care, 1999 - JSTOR
Objective. To assess drug prescribing by primary care physicians in France for various types of conditions, and to identify patterns and risk factors for poor prescribing quality. Methods. …
Number of citations: 75 www.jstor.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
C Andr, F Andr, L Descos - Gut, 1987
Number of citations: 2

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